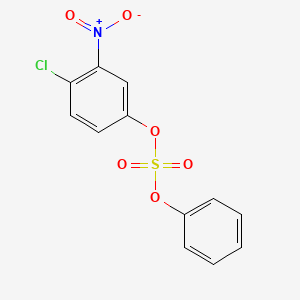
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a sulfuric acid ester group attached to a 4-chloro-3-nitrophenyl ring and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester typically involves the esterification of 4-chloro-3-nitrophenol with phenol in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-nitrophenol, phenol, and sulfuric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C, with continuous stirring to ensure proper mixing of the reactants.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the ester moiety.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl esters or amides.
Reduction: 4-chloro-3-aminophenyl phenyl ester.
Oxidation: Quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays and studies to investigate enzyme activities and protein interactions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. The nitro group can be reduced to an amino group, which may further participate in biochemical reactions. The phenyl rings provide structural stability and facilitate interactions with hydrophobic regions of proteins or cell membranes.
Comparaison Avec Des Composés Similaires
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester can be compared with other similar compounds, such as:
Sulfuric acid, 4-nitrophenyl phenyl ester: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Sulfuric acid, 4-chloro-3-nitrophenyl methyl ester: Contains a methyl group instead of a phenyl group, which may influence its solubility and chemical properties.
Sulfuric acid, 4-chloro-3-nitrophenyl ethyl ester: Similar to the methyl ester but with an ethyl group, affecting its steric and electronic properties.
Propriétés
Numéro CAS |
820220-74-4 |
|---|---|
Formule moléculaire |
C12H8ClNO6S |
Poids moléculaire |
329.71 g/mol |
Nom IUPAC |
(4-chloro-3-nitrophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H8ClNO6S/c13-11-7-6-10(8-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H |
Clé InChI |
CTRLAFNYVSKITJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


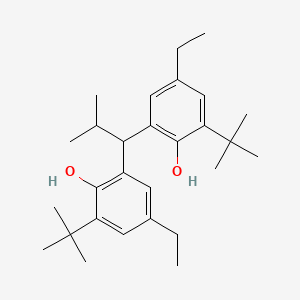
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
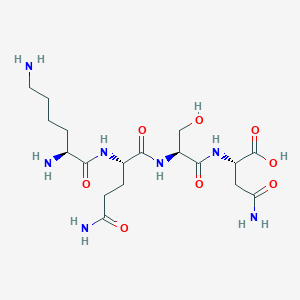
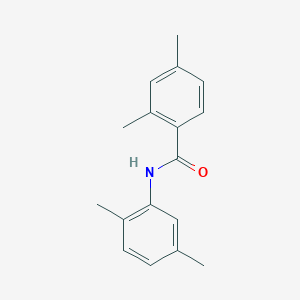

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
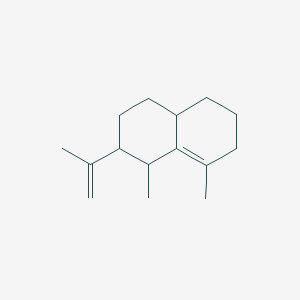
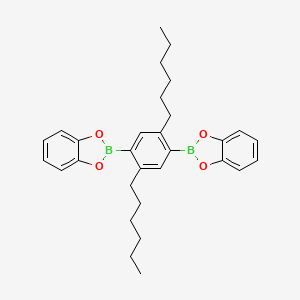
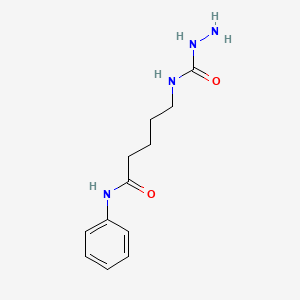
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
